Tenidap (CAS 120210-48-2) is a highly specialized oxindole derivative utilized in advanced pharmacological research as a multi-target tool compound. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target arachidonic acid metabolism, Tenidap functions as a potent opener of inwardly rectifying potassium channels (specifically Kir2.3), a downregulator of interleukin-1 (IL-1) receptors, and a highly selective COX-1 inhibitor . In laboratory procurement, it is primarily sourced for complex in vitro models—such as chondrocyte signaling assays and patch-clamp electrophysiology—where researchers require simultaneous modulation of cytokine pathways and ion channel activity without the confounding off-target effects typical of generic channel openers or broad-spectrum NSAIDs [1].
Substituting Tenidap with conventional NSAIDs like indomethacin, naproxen, or piroxicam fundamentally compromises assay integrity when studying upstream cytokine regulation or ion channel dynamics. While standard NSAIDs effectively inhibit cyclooxygenase, they fail to downregulate IL-1 receptor expression at therapeutic concentrations, leaving upstream pro-inflammatory signaling intact [1]. Furthermore, generic potassium channel openers lack the strict isoform selectivity required for precise electrophysiological mapping. Tenidap uniquely activates hKir2.3 channels without significantly affecting hKir2.1 or Kv1.5 channels, a critical differentiation that prevents overlapping current artifacts in complex cellular models . Consequently, procuring Tenidap is essential for workflows that demand targeted Kir2.3 activation or dual cytokine/eicosanoid modulation.
In in vitro electrophysiological assays, Tenidap demonstrates highly selective agonism of the inwardly rectifying potassium channel hKir2.3, achieving an EC50 of 402 nM. Crucially, it exhibits negligible activity on closely related hKir2.1 and Kv1.5 channels even at elevated concentrations . This strict isoform selectivity allows researchers to isolate Kir2.3-specific currents in complex neuronal or cardiac cell models without the confounding background noise typical of non-selective channel openers.
| Evidence Dimension | Channel Activation Potency (EC50) |
| Target Compound Data | hKir2.3 EC50 = 402 nM |
| Comparator Or Baseline | hKir2.1 and Kv1.5 (No significant activity / >50 µM) |
| Quantified Difference | >100-fold selectivity for Kir2.3 over Kir2.1 |
| Conditions | CHO cells expressing human Kir channels, Ba2+-sensitive 86Rb+ efflux or patch-clamp |
Ensures precise isolation of Kir2.3 currents in electrophysiological screening without off-target channel interference.
When applied to normal human articular chondrocytes, Tenidap actively downregulates IL-1 receptor (IL-1R) expression with an IC50 of 10.1 µg/mL, achieving up to 98% maximum inhibition at 20 µg/mL over 48 hours. In direct contrast, standard benchmark NSAIDs such as indomethacin and naproxen show minimal to no consistent effect on IL-1R levels at their respective therapeutic concentrations (e.g., indomethacin yields only a 6% reduction at 1.5 µg/mL) [1]. This quantitative divergence confirms Tenidap's utility in assays requiring active suppression of cytokine receptor density rather than just downstream enzyme blockade.
| Evidence Dimension | IL-1R Level Reduction in Chondrocytes |
| Target Compound Data | Tenidap (IC50 = 10.1 µg/mL; 98% max inhibition) |
| Comparator Or Baseline | Indomethacin (6% reduction at 1.5 µg/mL) |
| Quantified Difference | 92% greater maximum receptor downregulation at therapeutic baseline |
| Conditions | Normal human articular chondrocytes, 48-hour incubation |
Validates the compound as a mandatory selection for cellular models requiring upstream cytokine receptor modulation rather than simple COX inhibition.
For mainstream laboratory workflows, precursor handling and stock stability are critical. Tenidap exhibits excellent solubility in dimethyl sulfoxide (DMSO), allowing for the preparation of highly concentrated stock solutions up to 100 mM . Compared to standard aqueous buffers where the free acid form demonstrates poor solubility and rapid precipitation, the 100 mM DMSO stock ensures reliable serial dilutions for high-throughput screening (HTS) platforms. When stored at -20°C, these DMSO stocks maintain chemical integrity for up to one month, streamlining repetitive assay preparation .
| Evidence Dimension | Maximum stable stock concentration |
| Target Compound Data | 100 mM in DMSO |
| Comparator Or Baseline | Aqueous physiological buffers (poor solubility / precipitation risk) |
| Quantified Difference | Enables >1000x concentration factor for low-volume assay spiking |
| Conditions | DMSO vehicle, warmed to RT, verified precipitate-free |
Guarantees reliable, reproducible serial dilutions in high-throughput cell-based and electrophysiological assays without premature compound precipitation.
For procurement departments, cold-chain logistics represent a significant cost and failure risk. Tenidap is shipped as a stable solid powder under ambient conditions and only requires standard refrigeration (2-8°C) for long-term storage . When utilized as an alternative to labile biological IL-1 receptor antagonists (which often demand strict -20°C to -80°C cold chains and are highly sensitive to freeze-thaw cycles), Tenidap provides a highly stable, small-molecule approach to IL-1R downregulation. Furthermore, its prepared DMSO stock solutions remain viable for up to one month at -20°C, minimizing reagent waste .
| Evidence Dimension | Shipping and long-term storage requirements |
| Target Compound Data | Ambient shipping; 2-8°C solid storage; 1-month -20°C solution stability |
| Comparator Or Baseline | Peptide/Biologic IL-1 inhibitors (Strict cold-chain shipping; freeze-thaw degradation risk) |
| Quantified Difference | Elimination of dry-ice shipping requirements and extended solution viability |
| Conditions | Solid powder transit and DMSO stock storage |
Significantly lowers procurement logistics costs and reduces the risk of material degradation during transit or repeated assay cycles.
Due to its validated EC50 of 402 nM and lack of cross-reactivity with Kir2.1 or Kv1.5, Tenidap is the procurement standard for patch-clamp and rubidium efflux assays targeting the hKir2.3 channel. It is heavily utilized in neuropharmacology to study epileptiform activity and neuronal excitability where precise channel opening is required .
Tenidap is selected over standard NSAIDs for in vitro osteoarthritis and rheumatoid arthritis models that require the active downregulation of IL-1 receptors. Its ability to suppress IL-1R expression by up to 98% makes it an essential tool compound for evaluating metalloprotease synthesis and cartilage degradation pathways in cultured chondrocytes [1].
Leveraging its high solubility profile (100 mM in DMSO) and multi-target mechanism, Tenidap is highly suitable for automated HTS platforms. Researchers procure it to establish reliable baseline controls in complex multi-pathway inflammatory screens, ensuring consistent serial dilutions without the risk of aqueous precipitation .
For laboratories looking to bypass the high costs and strict cold-chain requirements of biological IL-1 inhibitors, Tenidap serves as a highly stable, ambient-shippable small-molecule alternative. Its robust shelf life at 2-8°C and 1-month solution stability at -20°C make it ideal for long-term, multi-phase research projects .